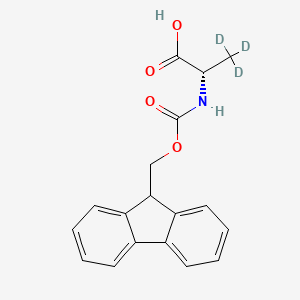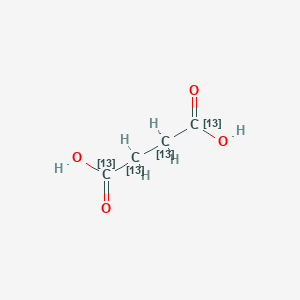
3-Chloro-6-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methylpyrazin-2-amine: is a chemical compound with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-methylpyrazin-2-amine can be synthesized by reacting 2-methylpyrazine with hydrogen chloride in the presence of sodium hydroxide . The reaction typically involves the chlorination of 2-methylpyrazine, followed by amination to introduce the amino group at the second position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methylpyrazin-2-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Hydrogen Ionization: In acidic or alkaline solutions, this compound can undergo hydrogen ionization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring with altered nitrogen oxidation states.
Scientific Research Applications
3-Chloro-6-methylpyrazin-2-amine is a versatile compound with numerous applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-tuberculosis medications and diuretics.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazine derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-3-chloro-6-methylpyrazine
- 3-Chloro-6-methyl-2-pyrazinamine
- 2-Amino-6-chloropyrazine
Comparison: 3-Chloro-6-methylpyrazin-2-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-chloro-6-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYSLPJPPINSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569095 |
Source


|
| Record name | 3-Chloro-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89182-15-0 |
Source


|
| Record name | 3-Chloro-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)






![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)


![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)



